![molecular formula C15H23N3O B13211918 4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13211918.png)
4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings connected through a single atom. The presence of the pyrazole ring and the spirocyclic nonane structure makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one typically involves multi-step organic reactions. One common method involves the cycloaddition reaction of nitrile imines with arylidenethiohydantoins. This reaction is carried out under controlled conditions, often requiring the use of hydrazonyl chlorides to generate the nitrile imines in situ . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
4-[2-(2-methylpropyl)pyrazol-3-yl]-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C15H23N3O/c1-11(2)10-18-13(5-8-17-18)12-9-16-14(19)15(12)6-3-4-7-15/h5,8,11-12H,3-4,6-7,9-10H2,1-2H3,(H,16,19) |
InChI Key |
OCUBLKDRQHSKGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C2CNC(=O)C23CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


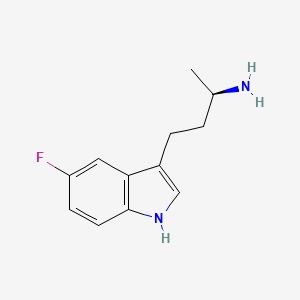
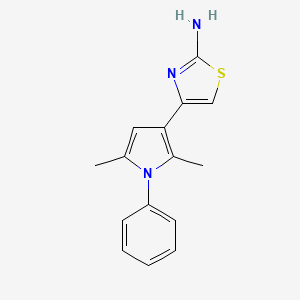
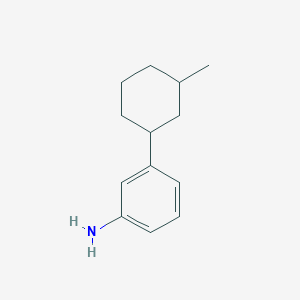
![Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate](/img/structure/B13211853.png)
![Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13211858.png)
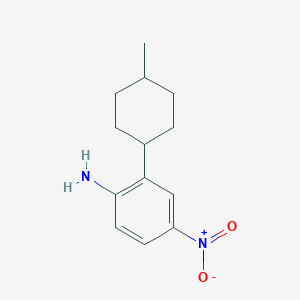
![7-Aminothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13211868.png)
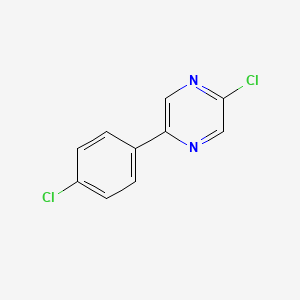


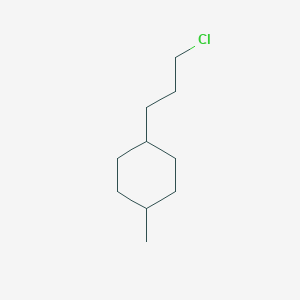
![3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13211908.png)
![1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13211915.png)

